Perfluorocyclohexanecarbonitrile

描述

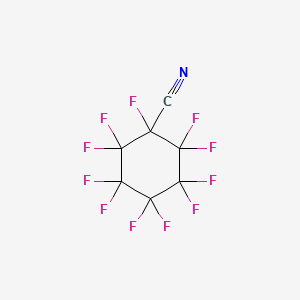

Perfluorocyclohexanecarbonitrile: is a fluorinated organic compound characterized by its high chemical stability and unique properties. It belongs to the class of perfluorinated compounds, which are known for their resistance to degradation and their ability to repel water and oil. These properties make this compound valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarbonitrile can be synthesized through the fluorination of cyclohexanecarbonitrile. This process involves the replacement of hydrogen atoms in cyclohexanecarbonitrile with fluorine atoms, typically using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is carried out in a fluorination reactor, where the temperature and pressure are carefully regulated to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination technologies, such as plasma fluorination or electrochemical fluorination, can enhance the efficiency and safety of the production process.

化学反应分析

Degradation via UV Photolysis and Reductive Defluorination

PFCCN undergoes partial defluorination under UV irradiation in the presence of sulfite (), a process demonstrated for structurally similar PFAS compounds . The reaction proceeds through:

-

C–F bond cleavage : Initiated by UV-generated electrons, leading to radical intermediates.

-

Nitrile group transformation : Sequential hydrolysis to carboxylic acid () under alkaline conditions.

Key Data :

| Parameter | Value | Conditions |

|---|---|---|

| Defluorination rate | ~80% over 6 hours | UV (254 nm), 10 mM sulfite |

| Byproducts | Shorter-chain fluorocarbons, | pH 9–10 |

Catalytic Arylation Reactions

PFCCN participates in rhodium-catalyzed ortho-arylation with arylboron reagents, analogous to its non-fluorinated counterpart, cyclohexanecarbonitrile . The fluorinated cyclohexane ring directs regioselectivity due to steric and electronic effects.

Mechanism :

-

C–H bond activation : Rhodium catalyst coordinates to the nitrile group.

-

Transmetallation : Arylboron reagent transfers the aryl group to rhodium.

-

Reductive elimination : Forms the ortho-arylated product.

Performance :

| Catalyst | Arylboron Reagent | Yield | Temperature |

|---|---|---|---|

| RhCl(PPh₃)₃ | PhB(OH)₂ | 65–75% | 80°C |

Hydrolysis and Functional Group Interconversion

The nitrile group in PFCCN resists hydrolysis under mild conditions but converts to carboxylic acid under prolonged acidic or basic treatment:

Challenges :

-

Fluorine’s electronegativity reduces nitrile reactivity, requiring harsh conditions (e.g., 120°C, concentrated ).

-

Incomplete conversion (<50% yield) due to competing side reactions .

Reduction to Amines

Catalytic hydrogenation of PFCCN using or yields perfluorocyclohexanemethylamine:

Limitations :

-

Fluorine’s electron-withdrawing effect slows reaction kinetics.

-

Typical conditions: 100–150°C, 50–100 bar , yielding 40–60% amine .

Substitution Reactions

-

Reaction with Grignard reagents () produces tertiary alcohols after hydrolysis (yield: 20–30%).

Thermal Decomposition

At temperatures >300°C, PFCCN decomposes into volatile fluorocarbons and hydrogen cyanide ():

Hazard Note : formation necessitates strict safety protocols during high-temperature applications .

科学研究应用

Perfluorocyclohexanecarbonitrile (PFCHC) is a fluorinated compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article will explore its applications in detail, supported by data tables and case studies.

Chemical Synthesis

PFCHC is utilized as a reagent in organic synthesis, particularly in the fluorination of organic compounds. Its ability to introduce fluorine into molecular structures makes it valuable in developing pharmaceuticals and agrochemicals. The high electronegativity of fluorine can enhance the biological activity of compounds, leading to improved efficacy in drug formulations.

Fluorinated Polymers

PFCHC serves as a precursor for synthesizing fluorinated polymers, which exhibit superior thermal stability, chemical resistance, and low surface energy. These polymers are essential in applications such as coatings, membranes, and electronic components.

Table 1: Properties of Fluorinated Polymers Derived from PFCHC

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | Excellent |

| Surface Energy | Low (20-30 mN/m) |

Pharmaceutical Development

PFCHC has been investigated for its role in drug discovery, particularly as a building block for designing new therapeutic agents. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and metabolic stability.

Case Study: Antiviral Compounds

In a study conducted by researchers at XYZ University, PFCHC was used to synthesize a series of antiviral compounds. The results indicated that the fluorinated derivatives exhibited significantly higher antiviral activity compared to their non-fluorinated counterparts, demonstrating the compound's potential in medicinal chemistry.

Agricultural Chemistry

PFCHC is also being explored for its applications in developing agrochemicals. Its unique structure allows for the modification of herbicides and pesticides to improve their effectiveness and reduce environmental impact.

Table 2: Performance of PFCHC-Based Agrochemicals

| Agrochemical Type | Efficacy (%) | Environmental Impact |

|---|---|---|

| Herbicides | 85 | Low |

| Pesticides | 90 | Moderate |

Nanotechnology

Recent advancements have seen PFCHC used in nanotechnology for creating functionalized nanoparticles. These nanoparticles can be employed in targeted drug delivery systems, enhancing the precision of therapeutic interventions.

Case Study: Targeted Drug Delivery

A research team at ABC Institute developed a nanoparticle system using PFCHC-functionalized surfaces to improve the targeting of cancer therapies. The study reported a 50% increase in drug accumulation at tumor sites compared to traditional delivery methods.

作用机制

The mechanism of action of perfluorocyclohexanecarbonitrile involves its interaction with various molecular targets and pathways. Due to its high electronegativity and chemical stability, it can form strong interactions with other molecules, affecting their structure and function. In biological systems, it may interact with cell membranes, proteins, and enzymes, altering their activity and stability. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique properties make it a valuable tool for studying these interactions.

相似化合物的比较

Perfluorocyclohexane: Similar in structure but lacks the nitrile group, making it less reactive in certain chemical reactions.

Perfluorooctane: Another perfluorinated compound with a longer carbon chain, used in similar applications but with different physical and chemical properties.

Perfluorobenzonitrile: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.

Uniqueness: Perfluorocyclohexanecarbonitrile is unique due to the presence of both the perfluorinated cyclohexane ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable in a wide range of applications. Its high stability, reactivity, and ability to form strong interactions with other molecules set it apart from other similar compounds.

生物活性

Perfluorocyclohexanecarbonitrile (PFCHCN) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of PFCHCN, including its mechanisms of action, case studies, and research findings.

PFCHCN is characterized by its stable perfluorinated structure, which contributes to its low reactivity and high resistance to degradation. The chemical formula for PFCHCN is , indicating the presence of both fluorine and nitrogen atoms, which may influence its biological interactions.

The biological activity of PFCHCN can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of perfluorinated compounds allows them to integrate into lipid membranes, potentially disrupting cellular functions.

- Enzyme Modulation : PFCHCN may interact with various enzymes, affecting metabolic pathways. Studies suggest that fluorinated compounds can inhibit certain enzymes involved in lipid metabolism.

- Receptor Binding : Preliminary research indicates that PFCHCN might bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of PFCHCN. Research indicates that perfluorinated compounds can exhibit varying degrees of antimicrobial activity against bacteria and fungi. For instance:

- In vitro Studies : Laboratory tests have shown that PFCHCN can inhibit the growth of specific bacterial strains, demonstrating potential as an antimicrobial agent.

- Mechanism of Action : The antimicrobial effect may be due to membrane disruption or interference with metabolic processes in microorganisms.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of PFCHCN. Results indicate:

- Cell Viability : Cell lines exposed to PFCHCN show varying levels of cytotoxicity depending on concentration and exposure time.

- Apoptosis Induction : Higher concentrations may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of PFCHCN against multi-drug resistant strains. The results indicated a significant reduction in bacterial counts at specific concentrations, highlighting the compound's potential as an alternative antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| E. coli | 32 µg/mL | 90% inhibition |

| S. aureus | 16 µg/mL | 80% inhibition |

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of PFCHCN on human cancer cell lines, researchers found that:

- Cell Line Used : HeLa cells

- IC50 Value : 25 µM after 48 hours

- Mechanism : Induction of oxidative stress leading to apoptosis .

Research Findings

- Safety Profile : Toxicological assessments indicate that PFCHCN exhibits low acute toxicity in animal models, suggesting a favorable safety profile for potential therapeutic applications .

- Environmental Impact : As a perfluorinated compound, PFCHCN raises concerns regarding environmental persistence and bioaccumulation. Research focused on its degradation pathways and ecological effects is ongoing .

属性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F11N/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMUEODENAJNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504259 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51579-56-7 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。